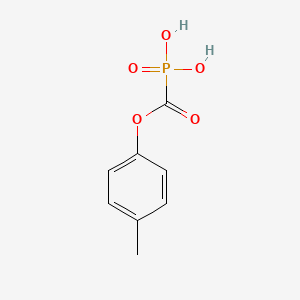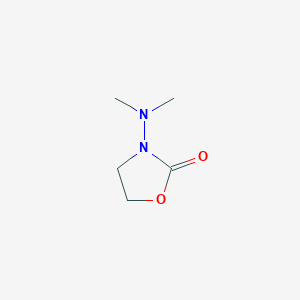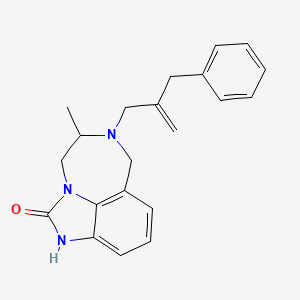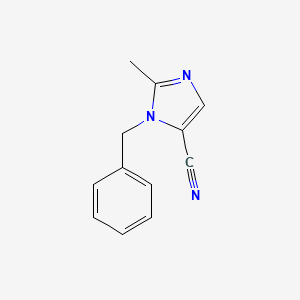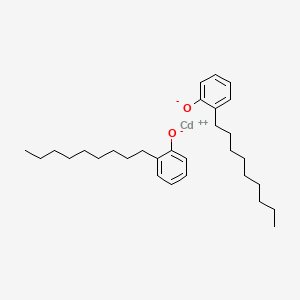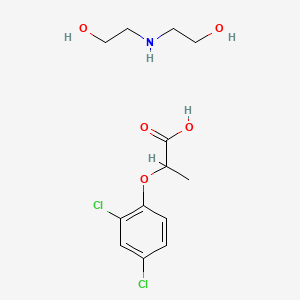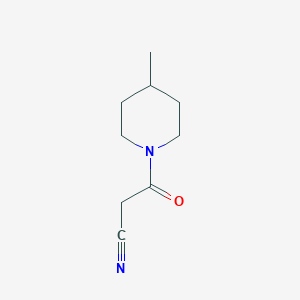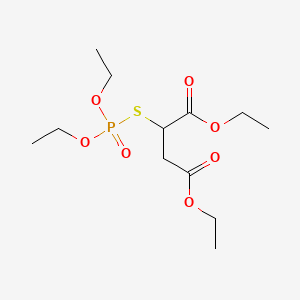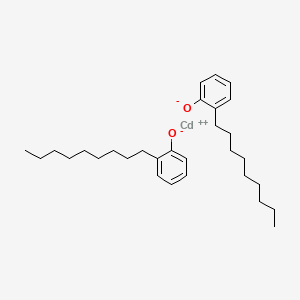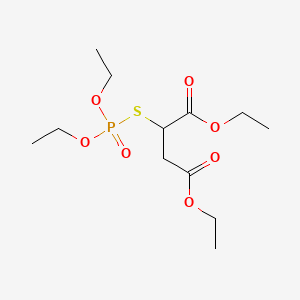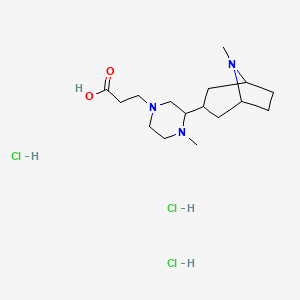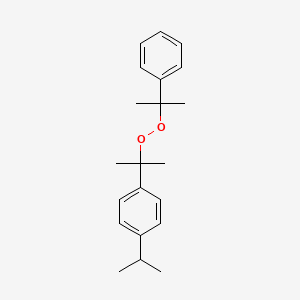
1-Methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide is an organic peroxide compound. It is known for its role as an initiator in polymerization reactions and as a source of free radicals in various chemical processes. This compound is characterized by its peroxide functional group, which makes it highly reactive and useful in a range of industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide typically involves the reaction of 1-methyl-1-phenylethyl hydroperoxide with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the peroxide bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the reactive nature of peroxides, and the process is typically conducted in specialized reactors designed to handle such materials .
化学反应分析
Types of Reactions
1-Methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the peroxide group can yield corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions typically produce alcohols .
科学研究应用
1-Methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to start the chain reaction that leads to the formation of polymers.
Biology: The compound is used in studies involving free radicals and their effects on biological systems.
Medicine: Research into the compound’s potential therapeutic effects, particularly its role in generating reactive oxygen species, is ongoing.
作用机制
The mechanism of action of 1-methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide involves the generation of free radicals. The peroxide bond is relatively weak and can be easily broken under thermal or photochemical conditions, leading to the formation of free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation, by reacting with other molecules .
相似化合物的比较
Similar Compounds
1-methyl-1-phenylethyl hydroperoxide: Similar in structure but contains a hydroperoxide group instead of a peroxide group.
tert-Butyl α,α-dimethylbenzyl peroxide: Another organic peroxide with similar reactivity but different alkyl groups attached to the peroxide.
Phenol, 4-(1-methyl-1-phenylethyl)-: Contains a phenol group and is used in different applications.
Uniqueness
1-Methyl-1-phenylethyl 1-methyl-1-((1-methylethyl)phenyl)ethyl peroxide is unique due to its specific structure, which imparts distinct reactivity and stability characteristics. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymerization and other industrial processes .
属性
CAS 编号 |
71566-50-2 |
|---|---|
分子式 |
C21H28O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1-[2-(2-phenylpropan-2-ylperoxy)propan-2-yl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H28O2/c1-16(2)17-12-14-19(15-13-17)21(5,6)23-22-20(3,4)18-10-8-7-9-11-18/h7-16H,1-6H3 |
InChI 键 |
XEFAUYWDKZORII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)OOC(C)(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


